![molecular formula C28H25ClN2O7 B2441328 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866808-43-7](/img/structure/B2441328.png)
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can be determined through various experimental methods. For detailed information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.科学的研究の応用
Antiviral Applications
A novel anilidoquinoline derivative similar to the query compound demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. The compound significantly reduced viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent against viral diseases (Ghosh et al., 2008).
Antimicrobial and Antifungal Applications
Compounds related to the query molecule, featuring quinazolinone or isoquinoline derivatives, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies found that certain derivatives exhibit significant activity against a range of bacterial and fungal pathogens, suggesting their potential in developing new antimicrobial agents (Mehta et al., 2019), (Bardiot et al., 2015).
Antitumor Applications
A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural motif with the query compound, were designed and synthesized. These compounds were evaluated for their in vitro antitumor activity, with several demonstrating broad-spectrum antitumor activity and potency comparable to or greater than that of the positive control 5-FU. This indicates their potential in cancer therapy (Al-Suwaidan et al., 2016).
Analytical and Structural Studies
Research into the structural aspects of amide-containing isoquinoline derivatives has provided insights into their chemical properties, including gel formation and fluorescence emission upon treatment with different acids. These findings contribute to a deeper understanding of the chemical behavior of quinoline-based amides and their potential applications in materials science (Karmakar et al., 2007).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .
Pharmacokinetics
Some predicted properties include a density of 14±01 g/cm³, a boiling point of 7220±600 °C at 760 mmHg, and a vapor pressure of 00±23 mmHg at 25°C . The compound’s water solubility at 25 deg C is estimated to be 0.364 mg/L . These properties may impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific details on how environmental factors influence the action of this compound are currently unavailable .
Safety and Hazards
将来の方向性
The future directions or potential applications of this compound are not specified in the search results . The potential uses of a compound can depend on many factors, including its physical and chemical properties, its mechanism of action, and the current state of the field. For detailed information, it’s recommended to refer to scientific literature or industry reports.
特性
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-5-7-17(29)8-6-16)28(34)21-12-24(37-3)25(38-4)13-23(21)31/h5-14H,15H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJZDQWEFALNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
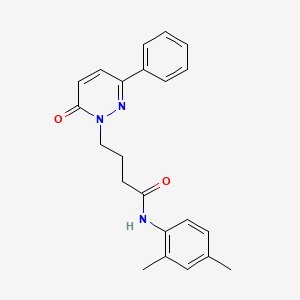
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)

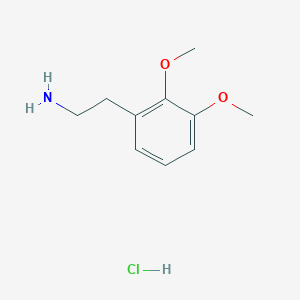

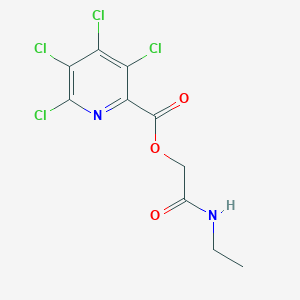
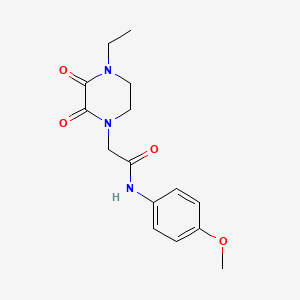


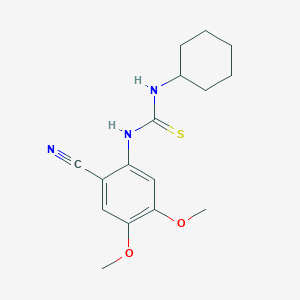
![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)
![2-(2-Chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2441268.png)